

TAK-901 Hydrochloride: A Deep Dive into its Impact on Cellular Pathways

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Compound of Interest

Compound Name: *TAK-901 hydrochloride*

Cat. No.: *B12362772*

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This technical guide provides an in-depth analysis of the cellular pathways affected by **TAK-901 hydrochloride**, a potent, multi-targeted Aurora kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, presents key quantitative data, and details experimental methodologies to facilitate further investigation into its therapeutic potential.

Core Mechanism of Action: Inhibition of Aurora Kinases

TAK-901 hydrochloride is a novel, investigational azacarboline derivative that primarily functions as an ATP-competitive inhibitor of Aurora kinases, with a strong affinity for both Aurora A and Aurora B.^{[1][2]} This inhibition is characterized by a time-dependent, tight-binding interaction, particularly with Aurora B.^{[3][4]} The disruption of Aurora kinase function, which is crucial for the regulation of mitosis and cell division, forms the cornerstone of TAK-901's anti-proliferative effects.^{[3][4]}

A primary and well-documented downstream effect of Aurora B inhibition by TAK-901 is the dose-dependent suppression of histone H3 phosphorylation at serine 10.^{[3][5]} This specific molecular event is a key biomarker of TAK-901 activity. The ultimate cellular consequence of this inhibition is the disruption of proper chromosome segregation and cytokinesis, leading to the formation of polyploid cells, a hallmark of Aurora B inhibition.^{[2][3][6]}

Key Quantitative Data: In Vitro Potency

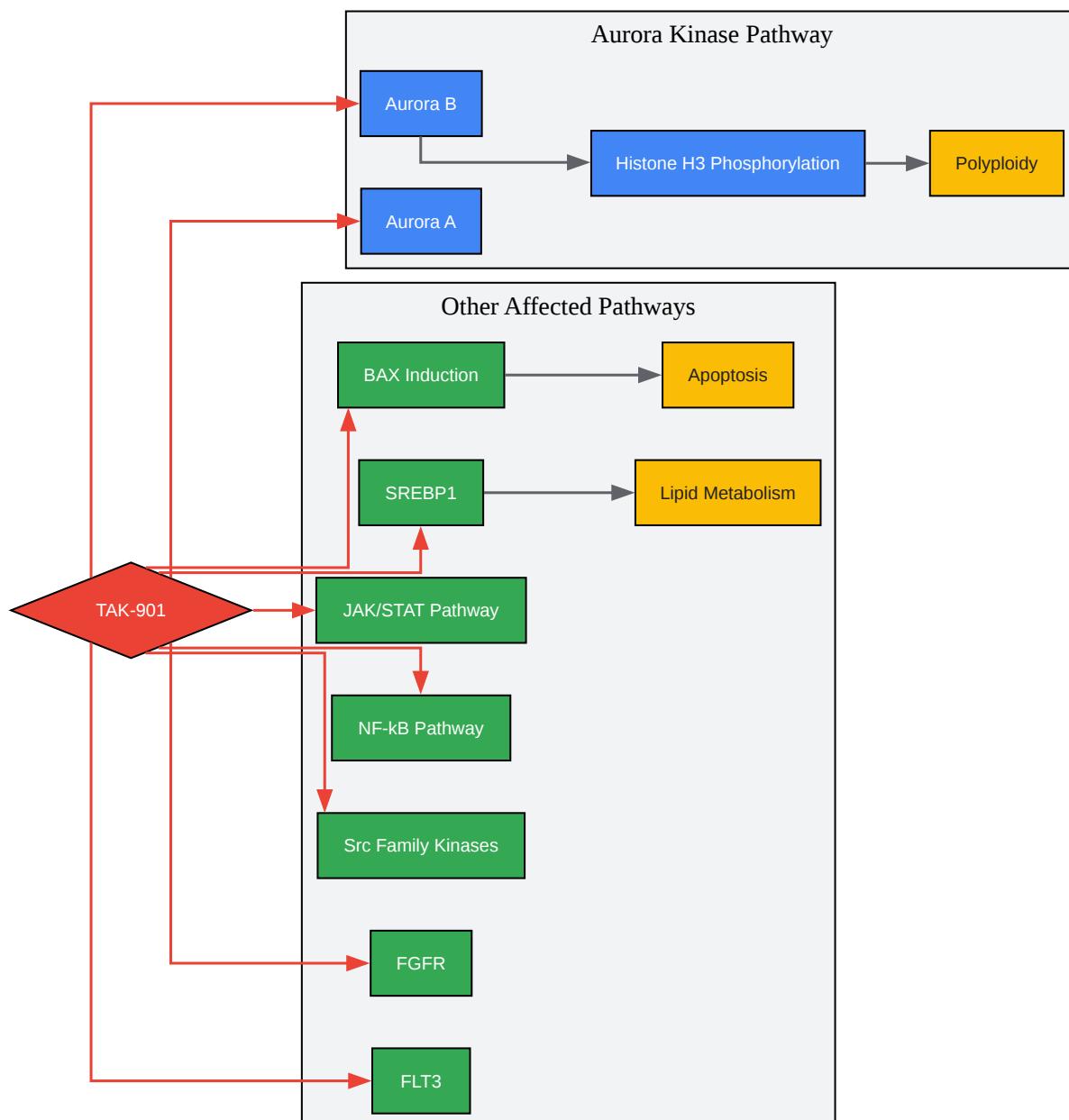
The inhibitory activity of TAK-901 has been quantified across various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

Target	IC50 (nM)	Notes
Aurora A	21	Cell-free biochemical assay. [1] [2] [7] [8]
Aurora B	15	Cell-free biochemical assay. [1] [2] [7] [8]
FLT3	Similar to Aurora A/B	In biochemical assays. [1] [9]
FGFR	Similar to Aurora A/B	In biochemical assays. [1] [9]
Src family kinases	Similar to Aurora A/B	In biochemical assays. [1] [9]

Cell Line / Condition	EC50 (μM)	Notes
PC3 (Prostate Cancer)	0.16	For inhibition of histone H3 phosphorylation. [3] [7] [8]
KATO-III	0.22	For inhibition of FGFR2 phosphorylation. [3]
MV4-11 (AML)	0.25	For inhibition of FLT3 phosphorylation. [3]
Various Cancer Cell Lines	0.05 - 0.2	For inhibition of cell proliferation (BrdUrd incorporation). [2] [3]
MES-SA (Uterine Sarcoma)	0.038	[7] [8]
MES-SA/Dx5 (Drug-resistant)	>50	Demonstrates that TAK-901 is a substrate of P-glycoprotein. [7] [8]

Affected Signaling Pathways

Beyond its primary targets, TAK-901 influences a broader network of cellular signaling pathways, contributing to its overall anti-cancer activity.

[Click to download full resolution via product page](#)**Cellular pathways targeted by **TAK-901 hydrochloride**.**

- **FLT3 and FGFR Signaling:** TAK-901 demonstrates potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) in both biochemical and cellular assays.[1][3][4] This is particularly relevant in cancers driven by mutations in these receptor tyrosine kinases.
- **Src Family Kinases:** While TAK-901 inhibits Src family kinases in biochemical assays, the cellular inhibition is weaker compared to its effects on Aurora B, FLT3, and FGFR2.[1][9]
- **NF-κB and JAK/STAT Pathways:** In reporter-based cellular models, TAK-901 has been shown to inhibit the NF-κB and JAK/STAT pathways with submicromolar potency.[1][9]
- **Lipid Metabolism via SREBP1:** Recent studies have uncovered a novel mechanism of TAK-901 in glioblastoma, where it downregulates fatty acid and cholesterol homeostasis pathways by suppressing the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[6]
- **Induction of Apoptosis via BAX:** TAK-901 has been shown to induce the expression of the pro-apoptotic protein BAX.[10][11] This suggests a mechanism for synergy with other anti-cancer agents, such as BCL-xL inhibitors.

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the activity of TAK-901.

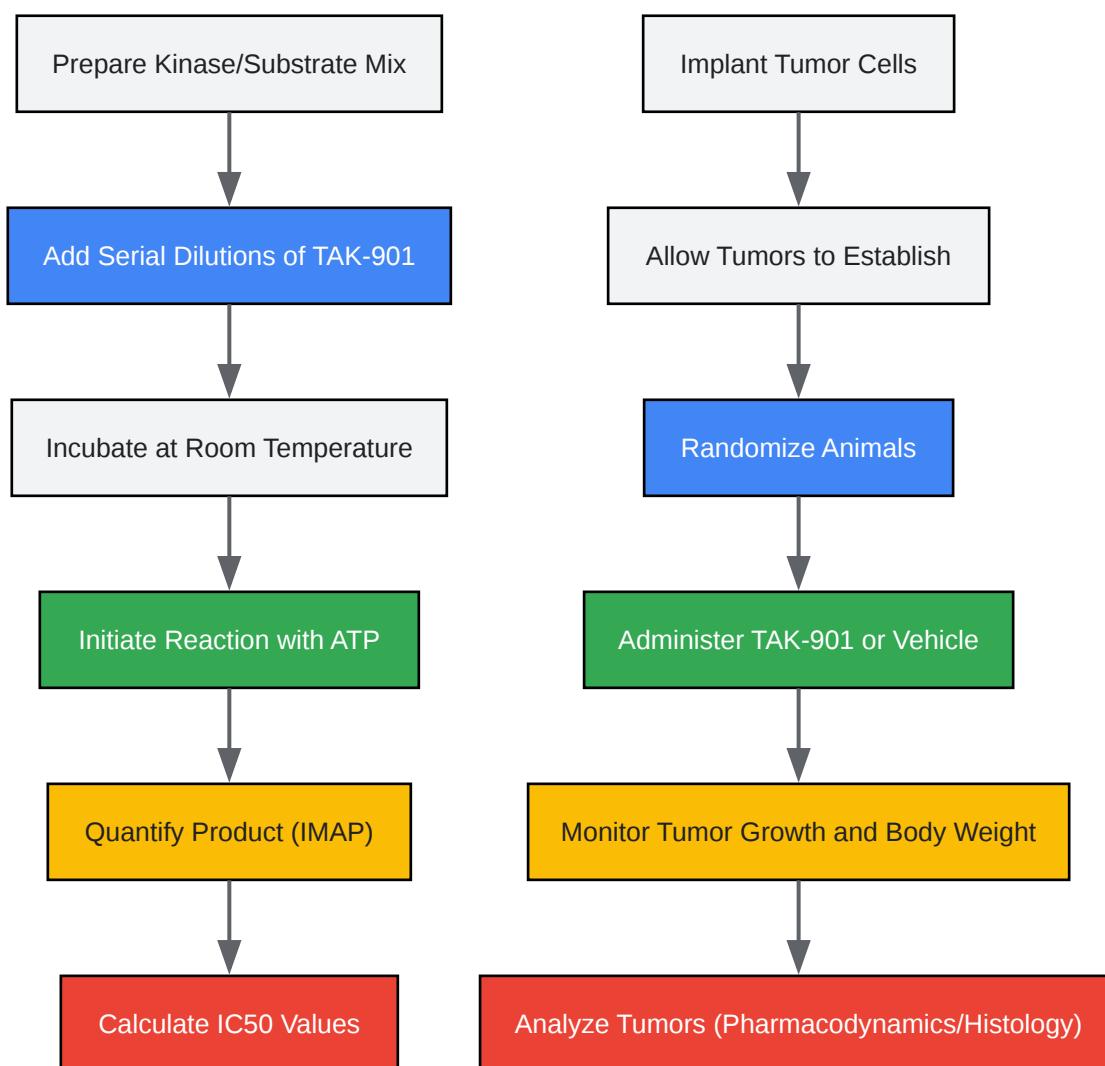
In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of TAK-901 on purified kinase activity.

Protocol:

- Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes are assayed at room temperature.[8]
- The reaction buffer contains serially diluted TAK-901.[8]
- For Aurora A/TPX2, 100 nM FL-Kemptide and 1 mM ATP are used.[8]

- For Aurora B/INCENP, 100 nM 5-carboxy-fluorescein-GRTGRRNSI-NH₂ (FL-PKAtide) and 10 μ M ATP are used.[8]
- Product formation is quantified using IMAP detection reagents.[8]
- For time-dependent inhibition studies, Aurora B/INCENP is pre-incubated with TAK-901 for 1 hour before initiating the reaction with a high concentration of ATP (150 μ M).[8]



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